3-(Morpholin-4-yl)pyridine-4-carbonitrile

Description

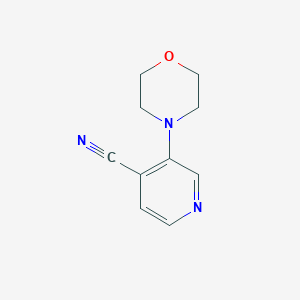

3-(Morpholin-4-yl)pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a morpholine ring at position 3 and a nitrile group at position 2. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the molecule.

The synthesis of such compounds often involves nucleophilic substitution or cyclization reactions. For example, secondary amines like morpholine can undergo nucleophilic addition to activated pyridine precursors, as seen in analogous reactions involving piperidine or diisopropylethylamine (DIPEA). The nitrile group at position 4 enhances electrophilicity, making the compound reactive toward further functionalization.

Properties

IUPAC Name |

3-morpholin-4-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-9-1-2-12-8-10(9)13-3-5-14-6-4-13/h1-2,8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOZKHWDEGNZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265712 | |

| Record name | 4-Pyridinecarbonitrile, 3-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461707-01-6 | |

| Record name | 4-Pyridinecarbonitrile, 3-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarbonitrile, 3-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chloro-pyridine-4-carbonitrile Intermediate

The synthesis begins with the preparation of a chlorinated pyridine-carbonitrile intermediate, which serves as the electrophilic substrate for nucleophilic substitution. This intermediate can be synthesized by chlorination of a suitable pyridine precursor using phosphorus oxychloride under reflux conditions. The reaction typically proceeds as follows:

- Reflux the pyridine-carbonitrile precursor with excess phosphorus oxychloride for 5–7 hours.

- The chlorination introduces a chloro substituent at the 3-position of the pyridine ring (or corresponding position depending on the starting material).

- The product is isolated by precipitation and purified.

Nucleophilic Substitution with Morpholine

The key step is the substitution of the chlorine atom by morpholine, yielding this compound. The procedure involves:

- Dissolving the chlorinated intermediate in a dry, aprotic solvent such as benzene or dry DMF.

- Adding morpholine in slight excess (approximately 2 equivalents) to the reaction mixture.

- Stirring or refluxing the mixture for 10–12 hours to ensure complete substitution.

- The reaction is monitored by thin-layer chromatography (TLC) or NMR.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

- The crude product is washed with water/ethanol mixtures and recrystallized from acetone or ethanol to obtain pure this compound.

This nucleophilic aromatic substitution is facilitated by the electron-withdrawing nitrile group, which activates the pyridine ring toward substitution.

Characterization

The structure of the final compound is confirmed by:

- Proton Nuclear Magnetic Resonance (1H NMR): Characteristic triplet signals for morpholine protons at δ 3.74 and 3.94 ppm.

- Carbon-13 NMR (13C NMR): Signals corresponding to morpholine carbons at δ 47.4 and 66.3 ppm.

- Infrared Spectroscopy (IR): Presence of nitrile stretching around 2200 cm⁻¹ and aromatic C-H stretches.

- Melting point determination: Typically around 170–172 °C for the purified compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Characterization Data |

|---|---|---|---|---|---|

| 1 | Chlorination | Phosphorus oxychloride, reflux 5–7 h | 4-Chloro-pyridine-4-carbonitrile | Good | IR (C≡N stretch ~2200 cm⁻¹), mp variable |

| 2 | Nucleophilic substitution | Morpholine (2 eq), dry benzene, reflux 11 h | This compound | 81 | 1H NMR δ 3.74, 3.94 ppm; 13C NMR δ 47.4, 66.3 ppm; mp 170–172 °C |

Research Findings and Notes

- The substitution reaction is highly efficient due to the activating effect of the nitrile group on the pyridine ring, which increases the electrophilicity of the chloro-substituted carbon.

- The reaction conditions are mild, and the use of morpholine as a nucleophile proceeds smoothly under reflux without the need for additional catalysts.

- The product exhibits good crystallinity and purity, facilitating easy isolation and characterization.

- The described method is consistent with synthetic strategies reported for related morpholino-pyridine derivatives used in medicinal chemistry research as potential kinase inhibitors and other bioactive molecules.

Alternative and Green Chemistry Approaches

While the classical method involves refluxing in organic solvents, recent advances in green chemistry suggest potential for:

- Microwave-assisted synthesis to reduce reaction time and improve yields.

- Catalyst-free or solvent-free conditions for nucleophilic substitution steps.

- Use of environmentally benign solvents such as water or ethanol under microwave irradiation.

However, specific reports on the green synthesis of this compound are limited, and further research is encouraged to develop sustainable methods.

This detailed preparation overview provides a professional and authoritative guide to synthesizing this compound, supported by experimental data and literature precedents. The method is robust, reproducible, and suitable for laboratory-scale synthesis with potential for optimization towards greener protocols.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Products may include 3-(Morpholin-4-yl)pyridine-4-carboxylic acid.

Reduction: Products may include 3-(Morpholin-4-yl)pyridine-4-amine.

Substitution: Products depend on the nucleophile used, such as 3-(Morpholin-4-yl)pyridine-4-thiol.

Scientific Research Applications

3-(Morpholin-4-yl)pyridine-4-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the nitrile group can participate in coordination with metal ions or other electrophilic centers.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-(Morpholin-4-yl)pyridine-4-carbonitrile with structurally related pyridine carbonitriles:

Key Observations :

- Substituent Position : The position of the morpholine group significantly influences reactivity. For instance, 3-(morpholin-4-yl) derivatives exhibit stronger electron-donating effects at the pyridine ring compared to 6-substituted analogues, altering their binding affinity in kinase inhibitors.

- Nitrile Group : The nitrile at position 4 (vs. 3) enhances electrophilicity, enabling cross-coupling reactions or hydrogen bonding in molecular recognition.

- Bulkier Substituents : Compounds with aryl groups (e.g., 4-phenyl or 4-chlorophenyl) show improved lipid solubility, which correlates with enhanced membrane permeability in drug candidates.

Biological Activity

3-(Morpholin-4-yl)pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a morpholine group and a nitrile functional group. The morpholine ring enhances its interaction with biological targets through hydrogen bonding and hydrophobic interactions, while the nitrile group can coordinate with metal ions or electrophilic centers, contributing to its biological activity.

The biological activity of this compound is largely dependent on its ability to act as an inhibitor or modulator of specific enzymes or receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit kinases, which are critical in various signaling pathways, particularly in cancer biology.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit potent anticancer properties. For instance, similar compounds have shown significant activity against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4c | HepG2 | 0.110 | PIM-1 kinase inhibition |

| 4f | PC-3 | 0.095 | Apoptosis induction |

These findings suggest that this compound could potentially be developed into an effective anticancer agent through similar pathways.

Neurotropic Activity

Research has also pointed towards neurotropic effects for compounds within this chemical class. In animal models, certain derivatives have demonstrated anticonvulsant properties and anxiolytic effects in behavioral tests such as the elevated plus-maze and open field tests.

Case Studies

- PIM-1 Kinase Inhibition : A study focusing on pyridine derivatives showed that compounds similar to this compound effectively inhibited PIM-1 kinase, leading to apoptosis in cancer cells. The activation of caspase pathways was noted as a significant mechanism of action.

- Neuropharmacological Studies : Another investigation evaluated the anticonvulsant properties of related compounds in maximal electroshock seizure tests, revealing that certain derivatives exhibited superior efficacy compared to standard treatments like zarontin.

Q & A

Q. What are the common synthetic routes for preparing 3-(morpholin-4-yl)pyridine-4-carbonitrile, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, morpholine can react with a halogenated pyridine-carbonitrile precursor (e.g., 4-chloropyridine-3-carbonitrile) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . Optimization involves adjusting solvent polarity, temperature, and catalyst choice (e.g., Pd for coupling reactions). Monitoring reaction progress via TLC or LC-MS ensures intermediate stability and minimizes side products like hydrolysis derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the morpholine ring (δ ~3.7 ppm for N–CH₂–O protons) and pyridine-carbonitrile moiety (aromatic protons δ ~7.5–8.5 ppm, nitrile C≡N at ~115–120 ppm in ¹³C) .

- IR Spectroscopy : Confirm nitrile group absorption at ~2200–2250 cm⁻¹ and morpholine C–O–C stretch at ~1100 cm⁻¹ .

- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 190.1 for C₁₀H₁₁N₃O) .

Q. How does the morpholine substituent influence the compound’s electronic properties and reactivity?

Answer: The morpholine ring acts as an electron-donating group via its nitrogen lone pairs, increasing electron density on the pyridine ring. This enhances nucleophilic aromatic substitution (e.g., at the 4-position) and stabilizes intermediates in further functionalization. Computational studies (DFT) can model charge distribution and predict regioselectivity in reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction provides precise bond lengths and angles. For morpholine-containing compounds, use SHELXL for refinement . Key parameters:

- Torsion Angles : Analyze morpholine ring puckering via Cremer-Pople coordinates (e.g., amplitude q₂ and phase angle φ₂ for six-membered rings) .

- Hydrogen Bonding : Identify interactions between nitrile groups and adjacent molecules (e.g., C≡N···H–N distances <2.5 Å) .

- Example: A related structure (2-(morpholin-4-yl)pyridine-3,5-dicarbonitrile) showed planar pyridine rings with morpholine adopting a chair conformation .

Q. What strategies mitigate data contradictions during crystallographic refinement of this compound?

Answer:

- High-Resolution Data : Collect data to d-spacing <1 Å to resolve overlapping electron density for nitrile and morpholine groups .

- Twinned Crystals : Use SHELXL’s TWIN command for non-merohedral twinning. Validate with Rₛᵢₘ and Rₒᵦₛ metrics .

- Disorder Modeling : Split morpholine ring atoms into multiple positions if thermal parameters (Bᵢⱼ) exceed 5 Ų .

Q. How can undesired cyclization or decomposition pathways be controlled during synthesis?

Answer:

- Reactive Intermediates : Stabilize intermediates using low temperatures (−20°C) or aprotic solvents (e.g., THF) .

- Side Reactions : For example, nitrile hydrolysis to amides can be suppressed by avoiding aqueous acidic conditions. Add molecular sieves to scavenge water .

- Kinetic Studies : Monitor reaction progression via in situ IR to detect early-stage intermediates and adjust quenching times .

Q. What computational methods predict the compound’s pharmacological interactions?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR), leveraging the nitrile’s hydrogen-bond acceptor properties .

- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ~1.5 for optimal permeability) and metabolic stability (CYP450 interactions via morpholine oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.